

A Comprehensive Technical Guide to Eudragit® Polymers for Drug Delivery

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For researchers, scientists, and drug development professionals, the Eudragit® family of polymethacrylate polymers represents a versatile and indispensable platform for controlling the release of active pharmaceutical ingredients (APIs). This in-depth guide provides a technical overview of the various Eudragit® grades, their physicochemical properties, and their applications in pharmaceutical formulations.

Introduction to Eudragit® Polymers

Eudragit® polymers are synthetic copolymers derived from acrylic and methacrylic acids and their esters.[1] Developed by Evonik Industries, these polymers are widely used as pharmaceutical excipients to achieve immediate, delayed (enteric), and sustained drug release. [1][2] Their versatility stems from the ability to modify their chemical structure, leading to a range of polymers with distinct solubility profiles, primarily dependent on the pH of the surrounding environment.[3] This pH-dependent solubility is the cornerstone of their functionality in targeted drug delivery. Eudragit® polymers are available in various physical forms, including aqueous dispersions, powders, and granules.[3]

Classification and Physicochemical Properties of Eudragit® Grades

Eudragit® polymers are broadly classified into cationic, anionic, and neutral polymers based on the functional groups in their structure. This classification directly correlates with their solubility behavior and, consequently, their application in drug delivery.



Cationic Eudragit® Grades

Cationic Eudragit® polymers, primarily the E series, are soluble in acidic environments up to pH 5.0.[3] This property makes them ideal for applications requiring rapid drug release in the stomach.

Anionic Eudragit® Grades

Anionic Eudragit® polymers, which include the L, S, and FS series, are insoluble in acidic conditions but dissolve at specific pH values in the neutral to alkaline range.[3] This characteristic is leveraged for enteric coatings to protect acid-labile drugs from the gastric environment and for targeted drug release in the intestines.[1]

Neutral Eudragit® Grades

Neutral Eudragit® polymers, such as the RL, RS, NE, and NM series, exhibit pH-independent permeability.[4] Drug release from formulations containing these polymers is primarily controlled by diffusion through the polymer matrix or coating. They are widely used for sustained-release applications.

The table below summarizes the key quantitative properties of various Eudragit® grades.



Eudragit® Grade	Chemical Name	Functional Group	Solubility	Molecular Weight (g/mol)	Glass Transition Temperatu re (Tg) (°C)	Primary Applicatio n
Eudragit® E PO/100	Poly(butyl methacryla te-co-(2-dimethylam inoethyl) methacryla te-co-methyl methacryla te) 1:2:1	Dimethyla minoethyl methacryla te (cationic)	Soluble in gastric fluid up to pH 5.0	~47,000[5]	48[6]	Immediate release, taste masking, moisture protection[2]
Eudragit® L 100	Poly(metha crylic acid- co-methyl methacryla te) 1:1	Methacrylic acid (anionic)	Soluble at pH > 6.0[3]	~125,000[5]	>130[6]	Enteric coating (release in jejunum)[1]
Eudragit® S 100	Poly(metha crylic acid- co-methyl methacryla te) 1:2	Methacrylic acid (anionic)	Soluble at pH > 7.0[3]	~125,000[5]	130 (± 5)[6]	Enteric coating (release in ileum/colon)[1]
Eudragit® L 100-55	Poly(metha crylic acid- co-ethyl acrylate) 1:1	Methacrylic acid (anionic)	Soluble at pH > 5.5[3]	~320,000	110[6]	Enteric coating (release in duodenum)
Eudragit® FS 30 D	Poly(methy I acrylate- co-methyl methacryla te-co-	Methacrylic acid (anionic)	Soluble at pH > 7.0[3]	~280,000[5	48[4]	Colon- specific delivery[1]



	methacrylic acid) 7:3:1					
Eudragit® RL PO/100	Poly(ethyl acrylate-co-methyl methacryla te-co-trimethyla mmonioeth yl methacryla te chloride) 1:2:0.2	Trimethyla mmonioeth yl methacryla te chloride (cationic)	pH- independe nt, high permeabilit y[3]	~32,000[5]	70[4]	Sustained release
Eudragit® RS PO/100	Poly(ethyl acrylate-co-methyl methacryla te-co-trimethyla mmonioeth yl methacryla te chloride) 1:2:0.1	Trimethyla mmonioeth yl methacryla te chloride (cationic)	pH- independe nt, low permeabilit y[3]	~32,000[5]	65[4]	Sustained release
Eudragit® NE 30 D	Poly(ethyl acrylate- co-methyl methacryla te) 2:1	Neutral esters	pH- independe nt, permeable	-	9[4]	Sustained release, coatings

Experimental Protocols In Vitro Dissolution Testing for Enteric-Coated Formulations



This protocol is based on the USP General Chapter <711> Dissolution for delayed-release dosage forms and is designed to assess the acid resistance and subsequent drug release of enteric-coated tablets or capsules.[7][8]

Apparatus: USP Apparatus 1 (basket) or 2 (paddle)

Procedure:

- Acid Stage (Gastric Simulation):
 - Dissolution Medium: 750 mL of 0.1 N HCl.
 - Temperature: 37 ± 0.5 °C.
 - Agitation: As specified in the product monograph (typically 50 or 100 rpm for paddle, 100 rpm for basket).
 - Duration: 2 hours.
 - Sampling: At the end of 2 hours, withdraw a sample of the medium to determine the amount of drug released. The amount of drug dissolved in the acid stage should not exceed the limit specified in the monograph (typically <10%).
- Buffer Stage (Intestinal Simulation):
 - After the acid stage, add 250 mL of 0.20 M tribasic sodium phosphate to the vessel. Adjust the pH to the desired value (e.g., 6.8 for Eudragit® L 100-55 or 7.2 for Eudragit® S 100) with 2 N HCl or 2 N NaOH. Alternatively, the dosage form can be transferred to a new vessel containing the buffer medium.
 - Continue the dissolution test for the time specified in the monograph.
 - Sampling: Withdraw samples at predetermined time points and analyze for drug content.

Preparation and Characterization of Eudragit® Films

This protocol describes a general method for preparing Eudragit® films for the evaluation of their physicochemical and mechanical properties.



Materials:

- Eudragit® polymer
- Appropriate solvent system (e.g., isopropyl alcohol:water 9:1 for Eudragit® RL 100)[9]
- Plasticizer (e.g., triethyl citrate (TEC), dibutyl phthalate (DBP))
- Casting dish (e.g., Teflon-coated Petri dish)
- Drying oven or desiccator

Procedure:

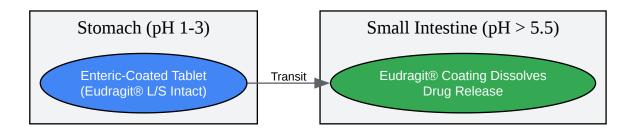
- · Polymer Solution Preparation:
 - Dissolve the Eudragit® polymer in the selected solvent system to achieve a specific concentration (e.g., 10-20% w/v).
 - If a plasticizer is required, add it to the polymer solution at a predetermined concentration (e.g., 10-20% based on polymer weight) and stir until a homogenous solution is obtained.
 [9]
- Film Casting:
 - Pour a defined volume of the polymer solution into the casting dish.
 - Allow the solvent to evaporate at a controlled temperature and humidity. For organic-based solutions, this can be done at room temperature in a fume hood, followed by drying in an oven at a temperature below the polymer's Tg.[9] For aqueous dispersions, drying is typically performed at an elevated temperature (e.g., 40-60 °C).
- Film Characterization:
 - Thickness: Measure the film thickness at multiple points using a digital micrometer.
 - Mechanical Properties: Use a texture analyzer or a universal testing machine to determine the tensile strength and elongation at break of the film strips.[10]



- Water Vapor Permeability: Determine the water vapor transmission rate (WVTR) using a permeability cup method (e.g., ASTM E96).
- Surface Morphology: Examine the surface of the film using Scanning Electron Microscopy (SEM).

Visualization of Mechanisms and Workflows pH-Dependent Drug Release from Enteric-Coated Dosage Forms

The following diagram illustrates the mechanism of drug release from a dosage form coated with an anionic Eudragit® polymer as it transits through the gastrointestinal tract.



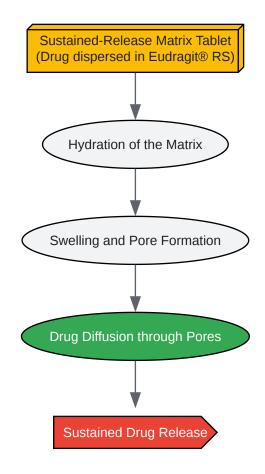
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Caption: pH-dependent dissolution of Eudragit® coating.

Drug Release from a Sustained-Release Matrix Tablet

This diagram shows the process of drug release from a matrix tablet formulated with a pH-independent Eudragit® polymer (e.g., Eudragit® RS).





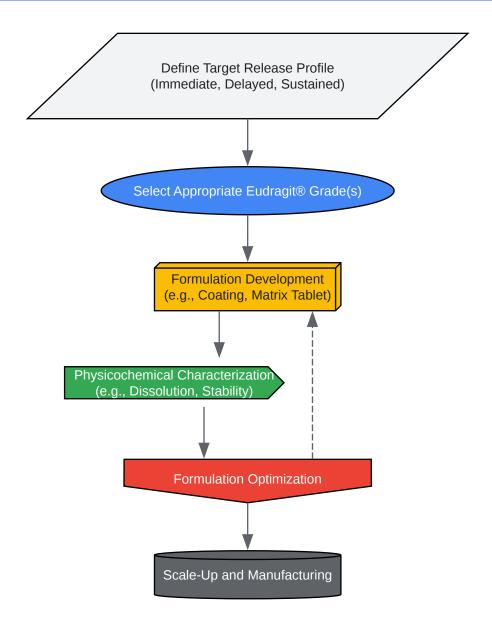
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Caption: Diffusion-controlled drug release from a matrix.

Workflow for Developing a Eudragit®-Based Oral Formulation

The following diagram outlines the key steps involved in the development of an oral drug delivery system using Eudragit® polymers.





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Caption: Eudragit® formulation development workflow.

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